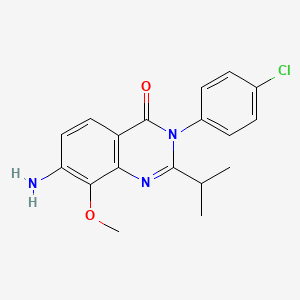
Cyclohexanol, 1,3-dimethyl-, (1R,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 1,3-dimethyl-, (1R,3R)- is an organic compound with the molecular formula C8H16O It is a stereoisomer of cyclohexanol, characterized by the presence of two methyl groups at the 1 and 3 positions on the cyclohexane ring, both in the (1R,3R) configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1,3-dimethyl-, (1R,3R)- can be synthesized through several methods. One common approach involves the hydrogenation of 1,3-dimethylcyclohexene in the presence of a suitable catalyst. Another method includes the reduction of 1,3-dimethylcyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of cyclohexanol, 1,3-dimethyl-, (1R,3R)- often involves the catalytic hydrogenation of 1,3-dimethylcyclohexene. This process is typically carried out under high pressure and temperature conditions, using catalysts such as palladium or platinum to facilitate the hydrogenation reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 1,3-dimethyl-, (1R,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,3-dimethylcyclohexanone using oxidizing agents like chromic acid or potassium permanganate.
Reduction: Reduction of 1,3-dimethylcyclohexanone back to cyclohexanol, 1,3-dimethyl-, (1R,3R)- can be achieved using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group in cyclohexanol, 1,3-dimethyl-, (1R,3R)- can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 1,3-Dimethylcyclohexanone.
Reduction: Cyclohexanol, 1,3-dimethyl-, (1R,3R)-.
Substitution: Products vary based on the substituent introduced.
Applications De Recherche Scientifique
Cyclohexanol, 1,3-dimethyl-, (1R,3R)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of cyclohexanol, 1,3-dimethyl-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The presence of the methyl groups at the 1 and 3 positions also affects the compound’s steric and electronic properties, contributing to its unique behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
Cyclohexanol, 1,3-dimethyl-, (1R,3R)- can be compared with other similar compounds such as:
Cyclohexanol: Lacks the methyl groups at the 1 and 3 positions, resulting in different chemical and physical properties.
1,3-Dimethylcyclohexane: Similar structure but lacks the hydroxyl group, leading to different reactivity and applications.
1,3-Dimethylcyclohexanone: The oxidized form of cyclohexanol, 1,3-dimethyl-, (1R,3R)-, with distinct chemical properties and uses.
The uniqueness of cyclohexanol, 1,3-dimethyl-, (1R,3R)- lies in its specific stereochemistry and the presence of both hydroxyl and methyl groups, which contribute to its diverse range of applications and reactivity.
Propriétés
Numéro CAS |
646526-29-6 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
(1R,3R)-1,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clé InChI |
DWUSBTCQAFWLIW-HTQZYQBOSA-N |
SMILES isomérique |
C[C@@H]1CCC[C@@](C1)(C)O |
SMILES canonique |
CC1CCCC(C1)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
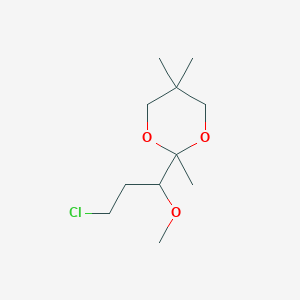
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
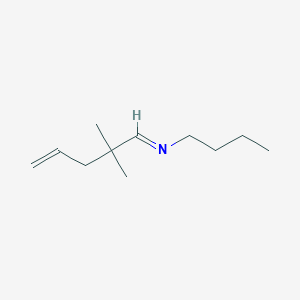
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)

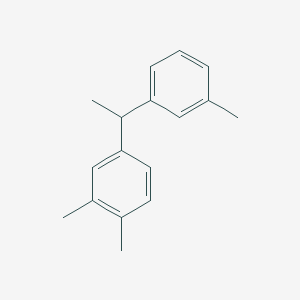
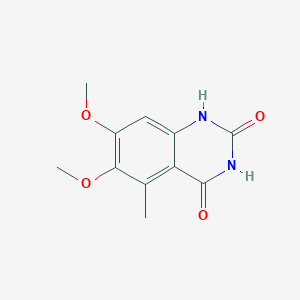

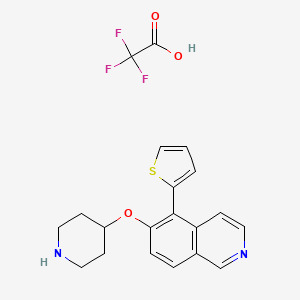
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)

phosphanium bromide](/img/structure/B12611416.png)
